molecular formula C11H15NO2 B15199987 (S)-3-Amino-3-(4-ethylphenyl)propanoic acid

(S)-3-Amino-3-(4-ethylphenyl)propanoic acid

Cat. No.: B15199987
M. Wt: 193.24 g/mol
InChI Key: CZOSHSPOVINZEF-JTQLQIEISA-N
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Description

(S)-3-Amino-3-(4-ethylphenyl)propanoic acid is an organic compound with the chemical formula C12H17NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image, and exists in two enantiomeric forms: (S)- and ®-. The (S)-enantiomer is of particular interest due to its potential therapeutic and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(4-ethylphenyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods may include the use of chiral auxiliaries or enzymes to achieve high enantiomeric purity. The process typically involves multiple steps, including the preparation of intermediates, purification, and final conversion to the desired product .

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(S)-3-Amino-3-(4-ethylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    ®-3-Amino-3-(4-ethylphenyl)propanoic acid: The enantiomer of the (S)-form, with different biological activity and properties.

    3-Amino-3-(4-methylphenyl)propanoic acid: A structurally similar compound with a methyl group instead of an ethyl group.

    3-Amino-3-(4-isopropylphenyl)propanoic acid: Another analog with an isopropyl group

Uniqueness: (S)-3-Amino-3-(4-ethylphenyl)propanoic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(3S)-3-amino-3-(4-ethylphenyl)propanoic acid

InChI

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1

InChI Key

CZOSHSPOVINZEF-JTQLQIEISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H](CC(=O)O)N

Canonical SMILES

CCC1=CC=C(C=C1)C(CC(=O)O)N

Origin of Product

United States

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